molecular formula C25H27N3O4S B2757266 N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-2-(N,4-dimethylphenylsulfonamido)acetamide CAS No. 1021211-36-8

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-2-(N,4-dimethylphenylsulfonamido)acetamide

Cat. No.: B2757266
CAS No.: 1021211-36-8
M. Wt: 465.57
InChI Key: IDEQNQCBQSPAGE-UHFFFAOYSA-N
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Description

N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-2-(N,4-dimethylphenylsulfonamido)acetamide is a carbazole-based small molecule characterized by a 2-hydroxypropyl linker, a carbazole core, and a 2-(N,4-dimethylphenylsulfonamido)acetamide substituent. Carbazole derivatives are widely studied for their biological activities, including modulation of circadian clock proteins (e.g., cryptochromes) and metabolic pathways such as α-glucosidase inhibition . The compound’s structure combines a sulfonamide group (common in enzyme inhibitors) with an acetamide moiety, which may enhance hydrogen-bonding interactions with target proteins .

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-18-11-13-20(14-12-18)33(31,32)27(2)17-25(30)26-15-19(29)16-28-23-9-5-3-7-21(23)22-8-4-6-10-24(22)28/h3-14,19,29H,15-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEQNQCBQSPAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-2-(N,4-dimethylphenylsulfonamido)acetamide (CAS Number: 325986-38-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N2O4SC_{24}H_{25}N_{2}O_{4}S, with a molecular weight of approximately 472.984 g/mol. The compound features a carbazole moiety, which is known for its electronic properties, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC24H25N2O4S
Molecular Weight472.984 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point660.7 ± 65.0 °C
Flash Point353.4 ± 34.3 °C

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action:

  • Induction of Apoptosis: The compound may activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest: It has been observed to interfere with the G1/S transition in the cell cycle, effectively halting cancer cell proliferation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of carbazole derivatives. This compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.

Case Study:
A study demonstrated that treatment with this compound significantly reduced neuronal cell death in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

  • Absorption: Rapidly absorbed upon administration.
  • Distribution: High volume of distribution due to lipophilicity.
  • Metabolism: Primarily metabolized in the liver; specific metabolic pathways require further investigation.
  • Excretion: Predominantly excreted via urine.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Cryptochrome Modulation

KL001 (N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide)
  • Key Differences : KL001 substitutes the dimethylphenylsulfonamido-acetamide group with a methanesulfonamide and a furan-methyl group.
  • Functional Impact : KL001 stabilizes cryptochrome (CRY) proteins, regulating circadian rhythms. The furan group in KL001 contributes to its binding affinity, while the target compound’s dimethylphenylsulfonamido-acetamide may enhance hydrophobic interactions with CRY’s binding pocket .
  • SAR Insights : Structure-activity relationship (SAR) studies show that bulkier aromatic substituents (e.g., phenyl vs. furan) improve CRY binding but may reduce solubility .
KL013 (N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)acetamide)
  • Key Differences : Replaces the sulfonamide group with a simpler acetamide.
  • This highlights the critical role of sulfonamide groups in stabilizing protein-ligand complexes .

Sulfonamide-Containing Carbazole Derivatives

N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide
  • Key Differences : Lacks the acetamide moiety present in the target compound.
2-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)isothiazoline-1,1-dioxide
  • Key Differences : Features an isothiazoline-dioxide ring instead of sulfonamido-acetamide.
  • Functional Impact : The isothiazoline group enhances α-glucosidase inhibition (IC₅₀ ~0.8 µM) but may introduce off-target effects due to reactive oxygen species (ROS) generation .

Tetrahydrocarbazole Derivatives

N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide
  • Key Differences : Hydrogenated carbazole core with a carbonyl linker.
  • These derivatives are less effective in CRY stabilization but show promise in kinase inhibition .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Key Reference
Target Compound Carbazole 2-(N,4-Dimethylphenylsulfonamido)acetamide Cryptochrome stabilization, potential metabolic modulation
KL001 Carbazole Methanesulfonamide, furan-methyl CRY stabilization (EC₅₀ ~3 µM)
KL013 Carbazole Acetamide, furan-methyl Moderate CRY binding (EC₅₀ ~10 µM)
N,4-Dimethylbenzenesulfonamide derivative Carbazole N,4-Dimethylbenzenesulfonamide Pharmaceutical intermediate (low bioactivity)
2-(3-Carbazolyl)isothiazoline-1,1-dioxide Carbazole Isothiazoline-dioxide α-Glucosidase inhibition (IC₅₀ ~0.8 µM)
Tetrahydrocarbazole derivative Tetrahydrocarbazole Carbonyl-phenylacetamide Kinase inhibition (e.g., CDK2)

Research Findings and Implications

  • Cryptochrome Stabilization : The target compound’s dimethylphenylsulfonamido-acetamide group likely improves CRY binding compared to KL001 derivatives, as aromatic sulfonamides exhibit stronger van der Waals interactions .
  • Metabolic Activity : Carbazole derivatives with sulfonamide groups (e.g., isothiazoline-dioxide) show dual roles in circadian regulation and glucose metabolism, suggesting the target compound may also impact insulin sensitivity or α-glucosidase activity .
  • Solubility Trade-offs : Bulky substituents (e.g., dimethylphenyl) may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .

Q & A

Q. What are the critical synthetic steps for preparing N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-2-(N,4-dimethylphenylsulfonamido)acetamide, and how are reaction conditions optimized?

Answer: The synthesis involves three key steps:

Functionalization of the carbazole core via electrophilic aromatic substitution (e.g., bromination or nitration) to introduce reactive sites.

Epoxide ring-opening using a hydroxypropylamine derivative to form the 2-hydroxypropyl linkage.

Sulfonamido-acetamide coupling under Schotten-Baumann conditions (e.g., using triethylamine as a base and dichloromethane as a solvent).
Optimization requires precise control of temperature (e.g., 0–5°C during epoxide opening to minimize side reactions) and stoichiometric ratios (e.g., 1.2:1 molar excess of sulfonamide to carbazole intermediate). Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures >95% purity .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of carbazole functionalization and sulfonamide coupling. For example, the hydroxypropyl group’s protons appear as a triplet at δ 3.5–4.0 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 518.2345).
  • HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile/water gradient, λ = 254 nm).
  • X-ray Crystallography : Resolves stereochemistry of the hydroxypropyl linkage in crystalline derivatives .

Advanced Research Questions

Q. How can computational methods predict the carbazole moiety’s reactivity in electrophilic substitutions, and what experimental validations are required?

Answer:

  • DFT Calculations : Compute Fukui indices to identify electron-rich positions (e.g., C3 and C6 of carbazole) prone to electrophilic attack. Basis sets like B3LYP/6-311+G(d,p) are recommended.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance carbazole’s nucleophilicity).
  • Validation : Compare predicted vs. experimental regioselectivity using competitive reactions (e.g., bromination in mixed HNO3_3/H2_2SO4_4). Discrepancies may arise from steric hindrance, requiring iterative refinement of computational models .

Q. How should researchers address contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) in preclinical studies?

Answer:

  • Dose-Response Analysis : Establish EC50_{50} and IC50_{50} values across multiple cell lines (e.g., HEK293 vs. MCF-7) to assess therapeutic windows.
  • Off-Target Profiling : Use kinase inhibition assays or proteomics to identify unintended interactions (e.g., with hERG channels causing cytotoxicity).
  • Metabolite Screening : LC-MS/MS identifies bioactive metabolites that may contribute to toxicity (e.g., oxidative demethylation products).
  • Statistical Design : Apply factorial experiments (e.g., 2k^k designs) to isolate variables (e.g., pH, serum concentration) influencing bioactivity .

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without destabilizing proteins.
  • Cyclodextrin Inclusion Complexes : β-cyclodextrin (10 mM) enhances solubility via host-guest interactions with the carbazole ring.
  • pH Profiling : Stability studies across pH 5–8 (simulating lysosomal and cytoplasmic environments) identify degradation hotspots (e.g., hydrolysis of the acetamide group at pH < 6).
  • Lyophilization : Freeze-drying with trehalose (1:5 w/w ratio) improves long-term storage stability .

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. IR) during structural elucidation?

Answer:

  • Cross-Validation : Compare 1H^1H-NMR integration ratios with IR carbonyl stretches (e.g., 1680 cm1^{-1} for acetamide). Discrepancies may indicate tautomerism or rotameric forms.
  • 2D NMR Techniques : HSQC and HMBC correlate protons with adjacent carbons to confirm connectivity (e.g., sulfonamide S=O groups show no HMBC correlations).
  • Dynamic NMR : Variable-temperature experiments (e.g., −50°C to 50°C) detect conformational exchange broadening signals .

Methodological Resources

  • Synthetic Protocols : Step-by-step guidelines from and .
  • Statistical Optimization : Factorial design templates from .
  • Computational Tools : ICReDD’s reaction path search methods ().

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